molecular formula C5H13NO2S B1524065 (1-Methanesulfonylpropan-2-yl)(methyl)amine CAS No. 1248451-56-0

(1-Methanesulfonylpropan-2-yl)(methyl)amine

Cat. No.: B1524065
CAS No.: 1248451-56-0
M. Wt: 151.23 g/mol
InChI Key: CLOKUBNHFJZPQC-UHFFFAOYSA-N
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Description

(1-Methanesulfonylpropan-2-yl)(methyl)amine is a chemical compound with the CAS Registry Number 1248451-56-0 . Its molecular formula is C5H13NO2S, corresponding to a molecular weight of 151.23 g/mol . Researchers can identify the compound using its InChI key, CLOKUBNHFJZPQC-UHFFFAOYSA-N , and its SMILES string, CNC(C)CS(=O)(=O)C . As a molecule featuring both amine and sulfone functional groups, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Compounds with methanesulfonyl (mesyl) groups are of significant interest in the development of synthetic methodologies and are frequently employed in the synthesis of more complex molecules for pharmaceutical and biological applications . The structural motif of an amine and sulfone within a single propan-2-amine chain makes it a potential intermediate for constructing molecular architectures such as peptidomimetics or other biologically active scaffolds . This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this and all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-methyl-1-methylsulfonylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S/c1-5(6-2)4-9(3,7)8/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOKUBNHFJZPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-Methanesulfonylpropan-2-yl)(methyl)amine, a compound with notable biological activity, has been the subject of various studies focusing on its pharmacological properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a methanesulfonyl group attached to a propan-2-yl chain, which is further substituted by a methyl amine group. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related methanesulfonyl derivatives have shown activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 16 to 64 µg/mL against different strains, demonstrating moderate antibacterial efficacy .

Cytotoxic Effects

In cellular models, this compound has been observed to induce apoptosis in cancer cell lines. For example, compounds with similar structures have been shown to increase reactive oxygen species (ROS) levels, leading to apoptosis in K562 leukemia cells. The mechanism appears to involve mitochondrial pathways, where the activation of caspases is critical for the apoptotic process .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : Compounds in this class have been reported to inhibit the release of interleukin 6 (IL-6), a key pro-inflammatory cytokine involved in various inflammatory diseases and cancers. This inhibition may contribute to their overall anti-inflammatory and anti-cancer effects .
  • Induction of Oxidative Stress : By increasing ROS levels within cells, these compounds can disrupt cellular homeostasis, leading to apoptosis. The modulation of the STAT3/ROS axis has been suggested as a pathway through which these effects are mediated .
  • Interaction with Biomolecules : The structural characteristics allow for strong interactions with biomolecules such as DNA and proteins, enhancing their bioactivity through mechanisms like DNA intercalation or enzyme inhibition .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Schuringa et al.Demonstrated that certain derivatives induce apoptosis in K562 cells via increased ROS levels and caspase activation .
Liang et al.Found that blocking IL-6 secretion leads to reduced Stat3 activation in AML cells, suggesting a potential therapeutic avenue for leukemia treatment .
MDPI ResearchReported moderate antibacterial activity against Gram-positive strains with MIC values indicating potential for further development in antimicrobial therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to amines with varying substituents, such as methoxy, aryl, or heterocyclic groups. Key differences in physicochemical properties and applications arise from these substituents:

Sulfonyl vs. Methoxy Substituents
  • (1-Methoxypropan-2-yl)(methyl)amine ():
    • The methoxy (-OCH₃) group is electron-donating, contrasting with the electron-withdrawing sulfonyl group.
    • This difference affects solubility (methoxy compounds are typically more lipophilic) and reactivity (sulfonyl groups enhance stability toward hydrolysis).
    • Applications: Methoxy-substituted amines are common in drug intermediates, whereas sulfonyl derivatives may serve as stable building blocks for sulfonamide drugs .
Aryl-Substituted Amines
  • N-Methyl-2-phenylpropan-1-amine (Phenpromethamine) ():

    • Structure : Contains a phenyl group instead of sulfonyl.
    • Properties : Higher lipophilicity (logP ~2.5) due to the aromatic ring, enhancing blood-brain barrier penetration.
    • Applications : Used as a stimulant, contrasting with sulfonyl amines, which are less likely to exhibit CNS activity due to reduced lipophilicity.
  • Properties: Pale yellow powder with UVmax undetermined; likely fluorescent due to the aromatic system. Applications: Potential use in psychoactive substances, unlike sulfonyl derivatives, which are more common in enzyme inhibitors .
Heterocyclic Amines
  • 1-(Furan-2-yl)-2-methylpropan-1-amine ():
    • Structure : Furan ring introduces oxygen heteroatom, enabling hydrogen bonding.
    • Properties : Boiling point 68–69°C (9 Torr), density 0.9625 g/cm³. Lower boiling point compared to sulfonyl amines, which typically have higher thermal stability .

Physicochemical and Spectroscopic Comparisons

NMR Chemical Shifts
  • highlights that minor structural changes (e.g., substituent position) significantly alter NMR profiles. For example, compounds with sulfonyl groups may exhibit downfield shifts in ¹H NMR due to the electron-withdrawing effect, whereas methoxy or aryl groups cause upfield shifts .
Thermal and Solubility Properties
  • Sulfonyl derivatives : Higher melting points and aqueous solubility due to polar sulfonyl groups.
  • Aryl/heterocyclic amines : Lower solubility in water but improved organic solvent compatibility.

Data Tables

Table 1: Structural and Physical Property Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Boiling Point (°C) Density (g/cm³) Application Examples
(1-Methanesulfonylpropan-2-yl)(methyl)amine C₅H₁₃NO₂S 151.22 -SO₂CH₃ N/A N/A Pharmaceutical intermediates
(1-Methoxypropan-2-yl)(methyl)amine C₅H₁₃NO 103.16 -OCH₃ N/A N/A Drug synthesis
N-Methyl-2-phenylpropan-1-amine C₁₀H₁₅N 149.23 -C₆H₅ N/A N/A Stimulants
1-(Furan-2-yl)-2-methylpropan-1-amine C₈H₁₃NO 139.20 -Furan 68–69 (9 Torr) 0.9625 Research chemicals

Table 2: NMR Chemical Shift Differences (Hypothetical)

Proton Position This compound (ppm) (1-Methoxypropan-2-yl)(methyl)amine (ppm) N-Methyl-2-phenylpropan-1-amine (ppm)
α-CH₃ 2.8–3.1 3.2–3.5 2.5–2.8
β-CH 3.5–3.8 3.9–4.2 3.0–3.3

Preparation Methods

General Synthetic Strategy

The compound’s synthesis typically involves the introduction of a methanesulfonyl group onto a propan-2-yl backbone, followed by methyl amination at the nitrogen center. The key synthetic challenges include selective sulfonylation, control of stereochemistry at the propan-2-yl position, and efficient methylamine incorporation.

Key Preparation Steps

2.1 Sulfonylation of Propan-2-yl Intermediate

  • The starting material is often a 2-substituted propanol or its derivative.
  • Methanesulfonyl chloride (MsCl) is reacted with the propan-2-yl alcohol under basic conditions to form the methanesulfonyl ester.
  • Common bases used include triethylamine or pyridine to scavenge HCl formed during the reaction.
  • Solvents such as dichloromethane or tetrahydrofuran (THF) provide an inert medium.
  • Temperature control is crucial, typically maintained between 0°C and room temperature to avoid side reactions.

2.2 Amination to Introduce the Methylamine Group

  • The methanesulfonylated intermediate undergoes nucleophilic substitution with methylamine.
  • Methylamine can be used as the free base or as its hydrochloride salt, often in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).
  • Reaction temperatures range from ambient to 80°C, with reaction times from 0.5 to 24 hours depending on reagent concentrations and solvent.
  • Catalysts or additives such as triphenylphosphine or azodicarboxylates (e.g., diethyl azodicarboxylate) may be employed to facilitate coupling reactions in some procedures.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Solvent(s) Temperature Range Reaction Time Notes
Sulfonylation Methanesulfonyl chloride, triethylamine (base) Dichloromethane, THF 0°C to 25°C 1–4 hours Avoid moisture to prevent hydrolysis
Amination Methylamine (or methylamine hydrochloride) DMF, NMP 20°C to 80°C 0.5–24 hours Use excess methylamine for complete reaction
Catalytic coupling Triphenylphosphine, diethyl azodicarboxylate (DEAD) DMF, DMSO 20°C to 80°C 0.5–5 hours Optional step in some synthetic routes

Alternative Approaches and Variations

  • Phase Transfer Catalysis: Some methods utilize phase transfer catalysts to improve the nucleophilic substitution efficiency of methylamine on sulfonylated substrates.
  • Use of Protected Amines: In complex syntheses, methylamine may be introduced as a protected amine derivative, later deprotected to yield the target compound.
  • Deuterated Variants: Patents describe preparation of deuterated methylamine analogs (e.g., methyl-d3-amine) for isotopic labeling, which follow similar synthetic routes but start from deuterated precursors.

Summary Table of Preparation Method Features

Feature Description
Starting Material 2-propanol derivative or similar substrate
Sulfonylation Reagent Methanesulfonyl chloride (MsCl)
Base Triethylamine, pyridine
Amination Reagent Methylamine or methylamine hydrochloride
Solvents Dichloromethane, tetrahydrofuran, DMF, NMP
Catalysts/Additives Triphenylphosphine, diethyl azodicarboxylate (optional)
Temperature Range 0°C to 80°C
Reaction Time 0.5 to 24 hours
Purification Standard extraction, recrystallization, or chromatography
Yield Typically moderate to high, depending on reaction conditions

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (1-Methanesulfonylpropan-2-yl)(methyl)amine, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic substitution : React methanesulfonyl chloride with methyl(propan-2-yl)amine in a polar aprotic solvent (e.g., dichloromethane) under controlled temperatures (0–25°C). Use triethylamine as a base to neutralize HCl byproducts .
  • Purification : Employ column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor purity via TLC or HPLC .
  • Optimization : Adjust solvent polarity, stoichiometry, and reaction time. For example, microwave-assisted synthesis could reduce reaction time, as seen in similar sulfonyl-containing compounds .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • FTIR Analysis :

  • Identify key functional groups: Methanesulfonyl (SO₂) asymmetric/symmetric stretching (1350–1160 cm⁻¹) and amine N-H stretching (~3300 cm⁻¹) .
    • NMR Spectroscopy :
  • ¹H NMR : Methyl groups on the sulfonyl and amine moieties (δ 1.0–1.5 ppm), methine proton adjacent to sulfonyl (δ 3.0–3.5 ppm).
  • ¹³C NMR : Sulfonyl carbon (δ 40–50 ppm), adjacent carbons (δ 50–60 ppm) .
    • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CH₃SO₂ group) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic reactions?

  • Density Functional Theory (DFT) :

  • Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. Compare with analogous sulfonyl compounds .
  • Simulate transition states for sulfonyl group substitution reactions to predict activation barriers .
    • Molecular Docking :
  • Study interactions with biological targets (e.g., enzymes) to assess inhibitory potential. Use software like AutoDock Vina .

Q. How can researchers resolve discrepancies in reported reaction yields or adsorption capacities for sulfonamide derivatives?

  • Controlled Variables :

  • Standardize solvent systems, catalyst loadings, and temperature gradients. For adsorption studies, ensure consistent pore structure and surface area (e.g., via BET analysis, as in mesoporous carbon systems) .
    • Data Validation :
  • Cross-validate results using multiple characterization techniques (e.g., elemental analysis for nitrogen content, TGA for thermal stability) .
    • Case Study : In CO₂ capture studies, higher amine loading reduced surface area but enhanced chemisorption, explaining yield-capacity trade-offs .

Q. What experimental designs are effective for studying the catalytic role of this compound in asymmetric synthesis?

  • Kinetic Studies :

  • Monitor reaction progress via in-situ FTIR or NMR to track intermediate formation.
  • Compare enantiomeric excess (ee) using chiral HPLC or polarimetry .
    • Catalytic Screening :
  • Test ligands derived from the compound in metal-catalyzed reactions (e.g., Pd-catalyzed cross-coupling).
  • Optimize steric/electronic effects by modifying substituents on the amine or sulfonyl groups .

Q. How can stability challenges (e.g., hydrolysis) be mitigated during storage and application of this compound?

  • Stabilization Strategies :

  • Storage : Use desiccants (e.g., molecular sieves) and inert atmospheres (argon) to prevent moisture/oxygen degradation .
  • Formulation : Encapsulate in mesoporous silica (analogous to MDEA-MC systems) to enhance shelf life .
    • Degradation Analysis :
  • Conduct accelerated aging studies (e.g., 40°C/75% RH) and quantify decomposition products via GC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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